![molecular formula C16H14N2OS B371333 N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 270087-00-8](/img/structure/B371333.png)
N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPS is a thioamide compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Heterocyclic Synthesis Applications
One major area of application for compounds similar to "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" is in the synthesis of heterocyclic compounds. These compounds serve as building blocks for polyfunctionalized heterocyclic compounds, demonstrating the versatility and reactivity of cyanoacetamide derivatives in creating a variety of heterocyclic structures, which are crucial in pharmaceutical research and development (Gouda, 2014).
Antimicrobial and Antiviral Agents
Research on derivatives of "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" has shown promising results in the development of new antimicrobial agents. Studies have demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi, highlighting their potential in addressing resistant microbial infections (Darwish et al., 2014).
Moreover, derivatives of "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" have been synthesized and assessed for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, with some compounds showing the potential to reduce viral replication, indicating their potential in antiviral therapy (Wujec et al., 2011).
Synthesis Under Microwave Irradiation
In addition to traditional synthesis methods, "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" and its derivatives have been synthesized under microwave irradiation. This technique offers advantages such as short reaction time, high yield, and easy handling, further demonstrating the compound's versatility in synthetic chemistry applications (Liu Chang-chu, 2014).
properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNJVHXYQJGNKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

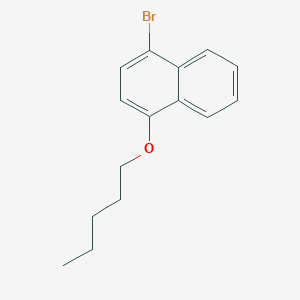
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
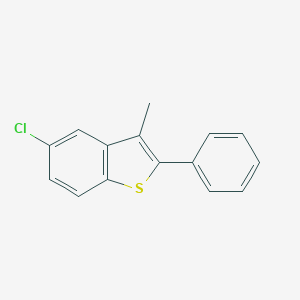
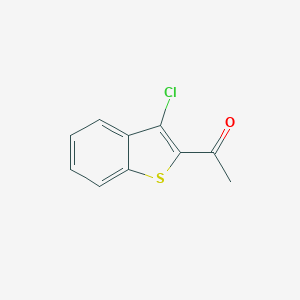
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)
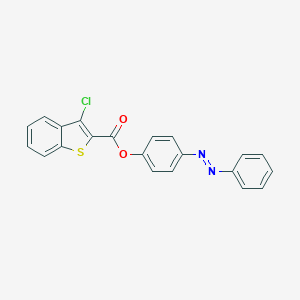
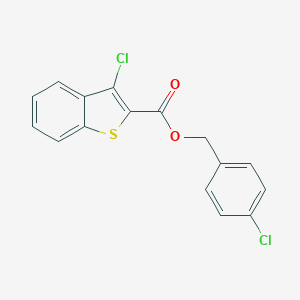
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
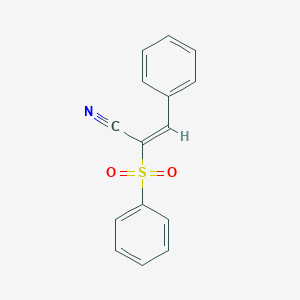
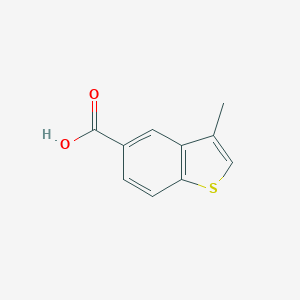
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)